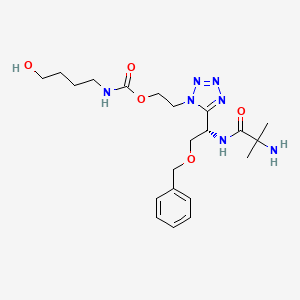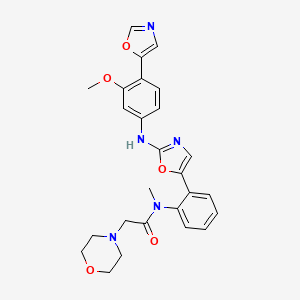
Amsacrine mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An aminoacridine derivative that intercalates into DNA and is used as an antineoplastic agent.
Applications De Recherche Scientifique
DNA Interaction and Anticancer Mechanism
- Amsacrine is known for its anticancer properties, particularly in the treatment of a variety of malignancies. It functions by poisoning topoisomerase 2, stabilizing the DNA-drug-enzyme complex, and ultimately hindering DNA replication, leading to cell death. Amsacrine's binding to DNA is not just simple intercalation; it involves a mix of intercalation and minor groove binding, sensitive to the geometry and hydration patterns of different minor grooves in DNA (Jangir, Kundu, & Mehrotra, 2013).
Topoisomerase II Poison
- Amsacrine's function as a topoisomerase II poison is significant, especially in treating refractory acute leukemias and lymphomas. Its effectiveness is not solely due to its ability to intercalate DNA, suggesting that the drug’s headgroup plays a vital role in its anticancer activity (Ketron, Denny, Graves, & Osheroff, 2012).
Controlled-Release Chemotherapy
- Amsacrine has been incorporated into polymeric rods for controlled-release in interstitial chemotherapy of malignant glioma, demonstrating significant antitumor effects and increased survival in an experimental rat model (Wahlberg, Almqvist, Glantz, & Boëthius, 2005).
Light-Responsive Anticancer Treatment
- In a novel approach, amsacrine was loaded into mesoporous silica nanoparticles, demonstrating the capability of the drug delivery system to induce cell death in HeLa cells upon exposure to visible light, suggesting potential in light-responsive cancer treatments (Knežević, 2013).
Free Radical Scavengers in Genotoxicity Modulation
- Studies show that amsacrine's genotoxic effects in normal and cancer cells can be modulated by free radical scavengers, indicating potential strategies to mitigate secondary malignancies caused by amsacrine treatment (Błasiak et al., 2003).
DNA Topoisomerase II Inhibition
- Amsacrine and its derivatives have shown to inhibit the enzyme DNA topoisomerase II, playing a key role in promoting DNA damage and cell death. This has implications for developing new anticancer drugs targeting topoisomerases (Baguley, Drummond, Chen, & Finlay, 2021).
Impact on Cell Cycle and Chromosome Replication
- Amsacrine derivatives have been observed to disturb chromosome replication and cell cycle in mycobacterial cells, emphasizing the potential of these compounds as a new class of anti-tuberculosis drugs (Szafran et al., 2018).
Suppression of Matrix Metalloproteinase Expression
- Research indicates that amsacrine can suppress matrix metalloproteinase-2 and MMP-9 expression in human leukemia cells, shedding light on its potential mechanism in inhibiting cell invasion and proliferation (Liu, Chen, Chien, & Chang, 2014).
Nanoparticle Delivery Systems
- Amsacrine analogs have been successfully incorporated into solid lipid nanoparticles to overcome solubility issues for intravenous delivery, demonstrating promising pharmacokinetic and biodistribution behaviors (Fang et al., 2016).
Propriétés
Numéro CAS |
54301-16-5 |
|---|---|
Formule moléculaire |
C22H23N3O6S2 |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C21H19N3O3S.CH4O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;1-5(2,3)4/h3-13,24H,1-2H3,(H,22,23);1H3,(H,2,3,4) |
Clé InChI |
KIDGPIWSXHBPDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O |
SMILES canonique |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O |
Apparence |
Solid powder |
| 54301-16-5 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AMSA AMSA P D AMSA P-D AMSA PD Amsacrina Amsacrine Amsidine Amsidyl Cain Acridine Cain's Acridine Cains Acridine m-AMSA meta AMSA meta-AMSA NSC 141549 NSC 156303 NSC 249992 NSC-141549 NSC-156303 NSC-249992 NSC141549 NSC156303 NSC249992 SN 11841 SN-11841 SN11841 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)
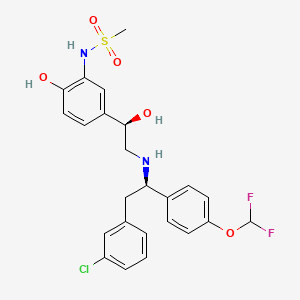
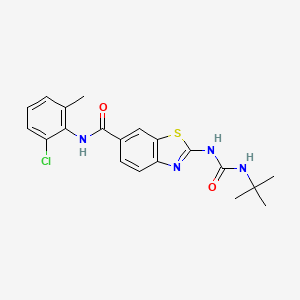

![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)

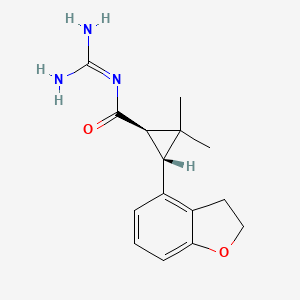
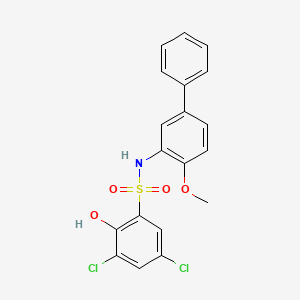
![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)
